7-Methylindolin-2-one
Overview
Description
7-Methylindolin-2-one is a chemical compound that belongs to the class of isoindolinones, which are heterocyclic compounds featuring a 2,3-dihydroindole core structure with a ketone functionality at the second position. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of isoindolinone derivatives can be achieved through various methods. One approach involves Rh(III)-catalyzed cascade annulations to access isoindolo[2,1-b]isoquinolin-5(7H)-ones via C-H activation, which allows for the synthesis of complex structures such as rosettacin and topoisomerase I inhibitors . Another method for synthesizing isoindolin-1-ones is reported using n-BuLi-I2/ICl, which affords the desired isoindolinones with Z-stereochemistry across the C=C double bond . Additionally, a practical and efficient system for the synthesis of isoindolinones is described using substituted methyl 2-(halomethyl)benzoates and substituted amines in catalyst-free and solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 7-Methylindolin-2-one is characterized by the presence of a methyl group at the seventh position of the indolin-2-one core. The structure of isoindolinone derivatives can be confirmed using spectroscopic methods such as 1H and 13C NMR . The density functional theory (DFT) and time-dependent (TD)-DFT calculations can be used to predict the emission properties of these compounds, as demonstrated by the dual emission observed in the study of a 7-hydroxy derivative undergoing excited-state intramolecular proton transfer (ESIPT) .
Chemical Reactions Analysis
Isoindolinones can undergo various chemical reactions, which can be utilized for further functionalization and diversification. For instance, the aminal functionality in the synthesized isoindolo[2,1-b]isoquinolin-5(7H)-ones can serve as a handle for further diversification . The ESIPT process in 7-hydroxy derivatives of isoindolinones can lead to dual emission, which is solvent-dependent and can be used for monitoring aqueous environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Methylindolin-2-one derivatives can vary depending on the substituents and the specific structure of the compound. For example, the fluorescence properties of a 7-hydroxy derivative can be influenced by the dielectric constant of the solvent, which suggests its application as a fluorescent probe . The synthesized compounds can exhibit selective activity for cancer cells, with varying efficacy against different types of cancer, and some derivatives have shown the ability to inhibit cell migration .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocyclic Derivatives : 1-Amino-2-methylindoline, a precursor for 7-Methylindolin-2-one, has been used in synthesizing new heterocyclic derivatives, including 1-amino-2-methylindole and azo(2-methyl)indoline, with potential pharmaceutical applications (Peyrot et al., 2001).
Kinetics of Oxidation Studies : The oxidation kinetics of 1-amino-2-methylindoline by chloramine, relevant for the synthesis of 7-Methylindolin-2-one, has been studied, providing insights into the synthesis process and potential yield optimizations (Elkhatib et al., 2002).
Chemical Properties and Reactions
Crystal Packing Analysis : The crystal structure of Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate, a derivative of 7-Methylindolin-2-one, has been analyzed, revealing insights into its hydrogen bonding and stacking interactions, which are crucial for understanding its chemical behavior (Miao et al., 2011).
Electrochemical Reaction Studies : Electrochemical reduction studies of N-nitroso-2-methylindoline to N-amino-2-methylindoline, a key step in synthesizing 7-Methylindolin-2-one, have been performed to understand the influence of various parameters on product yield, highlighting its complex reaction sequence (Weise et al., 1986).
Pharmaceutical Applications
Potential in Drug Development : Research into the catalytic Claisen amino rearrangement of N-alkenyl-2-methylindoline, a precursor to 7-Methylindolin-2-one, suggests potential in the development of pharmaceutical compounds, particularly in synthesizing alkenyl-2-methylindolines (Mustafin et al., 1992).
Role in Synthesis of Indolic Hydrazines : Studies on the synthesis of 1-amino-2-methylindoline, a key component in creating 7-Methylindolin-2-one, have provided insights into the limits of the Raschig process for synthesizing indolic hydrazines in aqueous media, which are significant in pharmaceutical contexts (Elkhatib et al., 2002).
Safety And Hazards
The safety information for 7-Methylindolin-2-one indicates that it may be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Future Directions
Research on indole and its metabolites, including 7-Methylindolin-2-one, is ongoing, with a focus on their potential as biomarkers for various diseases . Future studies may further investigate the metabolism and distribution of these compounds, their ability to cross the blood-brain barrier, and their potential therapeutic applications .
properties
IUPAC Name |
7-methyl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIKQUZQXSTAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190279 | |
Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylindolin-2-one | |
CAS RN |
3680-28-2 | |
Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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